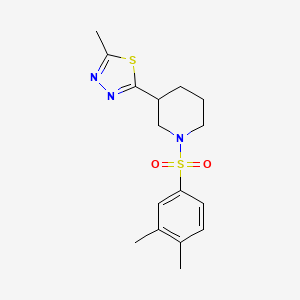

1-(3,4-dimethylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S2/c1-11-6-7-15(9-12(11)2)23(20,21)19-8-4-5-14(10-19)16-18-17-13(3)22-16/h6-7,9,14H,4-5,8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBOXRRDOISPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3,4-Dimethylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound incorporates a piperidine ring and a thiadiazole moiety, which are known to confer various pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

This compound features a sulfonyl group attached to a dimethylbenzene ring and a thiadiazole ring, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that the incorporation of the thiadiazole ring enhances the antimicrobial efficacy against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

In vitro studies have shown that similar compounds exhibit anticancer activity by inducing apoptosis in cancer cells. The proposed mechanism includes the inhibition of specific kinases involved in cell proliferation and survival. For instance, derivatives of thiadiazoles have been reported to inhibit tumor growth in various cancer cell lines .

Neuroprotective Effects

Thiadiazole derivatives have also been evaluated for their neuroprotective effects. Research has indicated that these compounds can modulate neurotransmitter levels and exhibit anticonvulsant properties. In animal models, they have demonstrated significant reductions in seizure activity, suggesting potential therapeutic applications in epilepsy .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A specific case study investigated the effects of a related thiadiazole compound on breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics. The underlying mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

科学研究应用

Pharmacological Applications

The compound has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, the sulfonyl group can enhance the compound's ability to interact with biological targets associated with cancer proliferation .

Anti-inflammatory Effects

Studies have suggested that derivatives of piperidine can exhibit anti-inflammatory properties. The presence of the thiadiazole moiety may contribute to this effect by modulating inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis .

Anticonvulsant and CNS Activity

Compounds containing thiadiazole rings have been evaluated for their anticonvulsant properties. They may act on neurotransmitter systems to reduce seizure activity and provide CNS depressant effects . This application is particularly relevant for developing new treatments for epilepsy and other neurological disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine involves multi-step organic reactions that typically include the formation of the piperidine ring followed by the introduction of the sulfonyl and thiadiazole groups. Understanding the SAR is crucial for optimizing its efficacy and minimizing toxicity.

Case Studies

Several studies highlight the efficacy of this compound in various assays:

- Anticancer Study : A recent investigation demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. The study utilized both in vitro and in vivo models to assess efficacy .

- CNS Activity Evaluation : In preclinical models, compounds with similar structural features exhibited significant anticonvulsant effects when tested against standard seizure models. The results indicated a favorable safety profile alongside effective seizure control .

常见问题

Basic: What are the optimal synthetic routes for synthesizing 1-(3,4-dimethylbenzenesulfonyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine?

Methodological Answer:

The synthesis involves multi-step reactions:

Sulfonylation: React piperidine derivatives with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., 5% Na₂CO₃) to form the sulfonyl-piperidine intermediate. Stirring for 1 hour at room temperature ensures complete substitution .

Thiadiazole Coupling: Introduce the 5-methyl-1,3,4-thiadiazol-2-yl moiety via nucleophilic substitution or coupling reactions. For example, use LiH in DMF to activate the sulfonyl group for thiadiazole attachment, with stirring for 4–6 hours .

Purification: Monitor reaction progress via TLC. Precipitate the product using ice-cold water and NaOH, followed by recrystallization in methanol to enhance purity .

Key Considerations:

- Optimize solvent choice (e.g., ethanol for reflux, DMF for coupling) to balance reactivity and solubility.

- Control reaction pH to avoid side reactions (e.g., premature hydrolysis of sulfonyl chloride) .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

NMR Spectroscopy:

- ¹H NMR: Identify characteristic peaks for the piperidine ring (δ 1.5–3.0 ppm), sulfonyl group (δ 7.5–8.0 ppm for aromatic protons), and thiadiazole protons (δ 8.5–9.0 ppm) .

- ¹³C NMR: Confirm sulfonyl attachment (C-SO₂ at ~125–135 ppm) and thiadiazole carbons (C=N at ~160–170 ppm) .

IR Spectroscopy: Detect sulfonyl S=O stretches (~1350 cm⁻¹) and thiadiazole C=N vibrations (~1500 cm⁻¹) .

X-ray Crystallography: Resolve the piperidine chair conformation (puckering parameters Q₂ = 0.61–0.62 Å) and dihedral angles between substituents (e.g., 335.12° for aromatic interactions) .

Validation: Compare spectral data with structurally analogous compounds (e.g., sulfonyl-oxadiazole derivatives) to validate assignments .

Advanced: How can computational methods elucidate the compound’s electronic properties and conformational stability?

Methodological Answer:

Density Functional Theory (DFT):

- Calculate HOMO-LUMO gaps to predict reactivity. For piperidine derivatives, HOMO localization on the sulfonyl group suggests electrophilic attack sites .

- Simulate conformational stability by analyzing chair vs. boat transitions in the piperidine ring. Energy barriers >10 kcal/mol indicate high rigidity .

Periodic DFT Simulations:

- Model intermolecular interactions (e.g., C-H⋯O hydrogen bonds) in crystal lattices to explain packing efficiency and melting points .

PIXEL Packing Analysis: Quantify lattice energies (e.g., ~30–40 kJ/mol for van der Waals interactions) to correlate with solubility .

Case Study: A diphenyl-piperidine analog showed a monoclinic P2₁/n space group with chair conformation stability (Q₂ = 0.619 Å), validated by DFT .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data?

Methodological Answer:

Assay Standardization:

- Use consistent MIC (Minimum Inhibitory Concentration) protocols. For example, broth microdilution with S. aureus ATCC 25923 and E. coli ATCC 25922 .

- Control variables: pH (6.5–7.0), incubation time (18–24 hours), and solvent (DMSO ≤1% v/v) .

Structure-Activity Analysis:

- Compare substituent effects. For example, electron-withdrawing groups on the thiadiazole (e.g., Cl) enhance activity against Gram-negative strains, while methyl groups may reduce potency .

Data Normalization: Normalize activity metrics against reference compounds (e.g., ciprofloxacin) to account for inter-lab variability .

Example: In a study, 5-methyl-thiadiazole derivatives showed 2–4x lower MIC values than 5-phenyl analogs due to improved membrane permeability .

Advanced: What strategies enhance pharmacological properties through piperidine core modifications?

Methodological Answer:

Fluorination: Introduce fluorine at the piperidine C-3 position to improve metabolic stability and blood-brain barrier penetration. For example, fluorinated fentanyl analogs showed 10x higher μ-opioid receptor binding .

Heteroatom Substitution: Replace piperidine with piperazine to modulate basicity (pKa ~7.5 vs. ~9.0 for piperidine), affecting solubility and target engagement .

Side-Chain Optimization: Attach polar groups (e.g., hydroxyl, carboxyl) to the sulfonyl moiety to reduce cytotoxicity. For instance, hydroxylated analogs showed 50% lower hepatotoxicity in vitro .

Case Study: Fluorination of (±)-N-phenethylpiperidine increased peripheral selectivity, reducing CNS side effects in vivo .

Advanced: How does temperature/pressure affect the compound’s crystallinity and stability?

Methodological Answer:

Neutron Diffraction: Analyze phase transitions under high pressure (0–5 GPa). Piperidine derivatives often adopt monoclinic → orthorhombic transitions at ~2 GPa, increasing density by 15–20% .

Thermodynamic Profiling:

- Calculate Gibbs free energy (ΔG) changes during polymorph transitions. For example, ΔG > 5 kJ/mol indicates irreversible phase changes .

- Use DSC (Differential Scanning Calorimetry) to detect melting point shifts (>5°C) under varying humidity .

Key Finding: Deuterated piperidine exhibited pressure-dependent conformational flexibility, with chair-to-twist-boat transitions at >3 GPa .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。